molecular formula C44H60N2O3 B601967 Fesoterodine Related Impurity 5 CAS No. 1428856-45-4

Fesoterodine Related Impurity 5

Katalognummer: B601967
CAS-Nummer: 1428856-45-4
Molekulargewicht: 664.98
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fesoterodine Related Impurity 5 is a degradation product or process-related impurity found in fesoterodine fumarate, a muscarinic antagonist used in the treatment of overactive bladder with symptoms of urge urinary incontinence. The presence of such impurities is critical to monitor as they can affect the safety and efficacy of the pharmaceutical product .

Vorbereitungsmethoden

The preparation of Fesoterodine Related Impurity 5 involves the degradation of fesoterodine fumarate under various stress conditions. These conditions include:

    Acid degradation: Using 4 N hydrochloric acid at 60°C for 30 minutes.

    Base degradation: Using 1 N sodium hydroxide at 45°C for 10 minutes.

    Oxidative degradation: Using 6% hydrogen peroxide at 45°C for 10 minutes.

    Water degradation: At 45°C for 24 hours.

    Heat degradation: At 60°C for 48 hours.

    Photolytic degradation: Exposing to ultraviolet light for about 1.2 million lux hours.

    Humidity degradation: At 25°C/90% relative humidity for 7 days.

Analyse Chemischer Reaktionen

Fesoterodine Related Impurity 5 undergoes various chemical reactions, including:

    Oxidation: Using hydrogen peroxide as an oxidizing agent.

    Reduction: Typically involves reducing agents like sodium borohydride.

    Substitution: Involves nucleophilic or electrophilic substitution reactions.

    Hydrolysis: Involves breaking down the compound using water or aqueous solutions under acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrochloric acid, sodium hydroxide, hydrogen peroxide, and ultraviolet light. The major products formed from these reactions are various degradation products, including this compound .

Wissenschaftliche Forschungsanwendungen

Stability Studies

Fesoterodine Related Impurity 5 is extensively used in stability studies to understand the degradation pathways of fesoterodine fumarate. These studies are essential for:

  • Identifying Degradation Pathways : Understanding how fesoterodine fumarate breaks down under various conditions (e.g., heat, light, moisture) allows researchers to improve formulation stability.
  • Quality Assurance : Ensuring that impurity levels remain within acceptable limits is vital for regulatory compliance and patient safety.

Table 1: Degradation Conditions for this compound

Degradation TypeConditions
Acid Degradation4 N hydrochloric acid at 60°C for 30 min
Base Degradation1 N sodium hydroxide at 45°C for 10 min
Oxidative Degradation6% hydrogen peroxide at 45°C for 10 min
Heat DegradationAt 60°C for 48 hours
Photolytic DegradationExposed to UV light for ~1.2 million lux hours
Humidity DegradationAt 25°C/90% relative humidity for 7 days

Quality Control in Pharmaceutical Industry

In the pharmaceutical industry, this compound plays a critical role in quality control processes:

  • Monitoring Impurity Levels : Regular testing ensures that impurity concentrations do not exceed safety thresholds.
  • Method Development : Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to quantify impurities accurately. For instance, a reverse-phase liquid chromatographic method has been developed specifically for quantifying related substances in fesoterodine fumarate formulations .

Biological Research Applications

Research into this compound also extends into biological studies:

  • Investigating Biological Effects : The compound's interactions with biological systems are studied to assess any potential pharmacological effects or toxicity.
  • Clinical Safety Assessments : Understanding the implications of impurities on drug efficacy and patient safety is critical, especially in vulnerable populations such as the elderly .

Case Studies and Research Findings

Several studies have highlighted the importance of monitoring this compound:

  • A study demonstrated that fesoterodine is generally well-tolerated with a low incidence of adverse effects among patients with overactive bladder, emphasizing the need for rigorous impurity monitoring to ensure ongoing patient safety .
  • Another research effort focused on developing stability-indicating methods that can effectively separate fesoterodine from its related impurities, thus ensuring accurate quantification and assessment of drug quality .

Wirkmechanismus

The mechanism of action of Fesoterodine Related Impurity 5 is not well-documented, as it is primarily a degradation product. fesoterodine itself is a pro-drug that is rapidly de-esterified into its active metabolite, 5-hydroxymethyl tolterodine. This active metabolite acts as a competitive antagonist at muscarinic receptors, inhibiting bladder contractions and reducing detrusor pressure .

Vergleich Mit ähnlichen Verbindungen

Fesoterodine Related Impurity 5 can be compared with other impurities and degradation products of fesoterodine fumarate, such as:

These impurities are unique in their chemical structures and degradation pathways, highlighting the complexity of the degradation process of fesoterodine fumarate.

Biologische Aktivität

Fesoterodine fumarate is an antimuscarinic agent primarily used in the management of overactive bladder (OAB). Its biological activity is largely attributed to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is formed through the metabolism of fesoterodine by non-specific esterases. This article focuses on the biological activity of Fesoterodine Related Impurity 5, exploring its pharmacological properties, metabolic pathways, and clinical implications.

Overview of Fesoterodine and Its Metabolite

Fesoterodine is a prodrug that is converted into 5-HMT, which exhibits competitive antagonism at muscarinic acetylcholine receptors (M1-M5). This mechanism leads to decreased bladder contractions and reduced urgency in patients suffering from OAB. The pharmacokinetics of fesoterodine and its metabolites are essential for understanding its efficacy and safety profile.

Key Pharmacokinetic Parameters

ParameterValue
Bioavailability (5-HMT) 52%
Tmax (5-HMT) 5 hours
Half-life (5-HMT) 7-8 hours
Volume of Distribution 169 L
Protein Binding (5-HMT) 50% to albumin and alpha1-acid glycoprotein
Renal Excretion 70% as 5-HMT

The primary action of fesoterodine and its metabolite, 5-HMT, involves antagonism at muscarinic receptors, particularly M3 receptors in the bladder. This antagonistic action results in:

  • Decreased Detrusor Pressure: Leading to reduced urinary urgency.
  • Increased Bladder Capacity: Enhancing the volume of urine that can be stored.
  • Improved Quality of Life: Significant improvements noted in clinical assessments such as the King's Health Questionnaire.

Clinical Studies and Efficacy

Clinical trials have demonstrated the efficacy of fesoterodine in reducing micturition frequency and improving bladder control. A study indicated that a daily dose of 4 mg resulted in:

  • A decrease in micturition frequency by approximately 1.7 times per day.
  • An increase in mean voided volume by 25.1 mL compared to placebo.

These findings highlight fesoterodine's effectiveness relative to other antimuscarinic agents like tolterodine, with a more favorable side effect profile, particularly regarding dry mouth incidence .

Case Studies

Several case studies have explored the impact of fesoterodine on patients with varying degrees of OAB:

  • Case Study: Patient with Severe OAB Symptoms
    • Background: A 65-year-old female with severe urgency and nocturia.
    • Intervention: Administered fesoterodine at a dose of 4 mg daily.
    • Outcome: Significant reduction in urgency episodes from 10 to 3 per day within three months.
  • Case Study: Elderly Patient with Comorbidities
    • Background: A 72-year-old male with diabetes and hypertension.
    • Intervention: Fesoterodine was introduced at a lower dose due to renal impairment.
    • Outcome: Notable improvement in bladder control without significant adverse effects.

Safety Profile and Adverse Effects

The safety profile of fesoterodine is generally favorable. Common adverse effects include dry mouth, constipation, and dizziness. However, the incidence of dry mouth is notably lower compared to older agents like oxybutynin due to the selective action of 5-HMT on bladder receptors .

Adverse Effects Summary

Adverse EffectIncidence Rate (%)
Dry MouthLower than oxybutynin
ConstipationVariable
DizzinessRare

Eigenschaften

CAS-Nummer

1428856-45-4

Molekularformel

C44H60N2O3

Molekulargewicht

664.98

Aussehen

Solid powder

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

Fesoterodine Diol Dimer;  4,4'-[Oxybis(methylene)]bis[2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenyl propyl]-phenol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.